An In-depth Technical Guide to the Synthesis of Calcium Phenoxide from Calcium Hydroxide and Phenol
An In-depth Technical Guide to the Synthesis of Calcium Phenoxide from Calcium Hydroxide and Phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of calcium phenoxide, a significant organocalcium compound, from the reaction of calcium hydroxide and phenol. This document details established experimental protocols, presents quantitative data for process optimization, and visualizes the synthetic workflow, serving as a critical resource for professionals in chemical research and pharmaceutical development.
Introduction
Calcium phenoxide, with the chemical formula C₁₂H₁₀CaO₂, is an organocalcium salt formed from the reaction of a calcium source, such as calcium hydroxide or calcium oxide, with phenol. It typically appears as a reddish powder and exhibits slight solubility in water and alcohols.[1] The compound serves as a versatile intermediate in various chemical syntheses and has applications in industrial chemistry, including its use as a detergent and an additive for motor oils. The synthesis of calcium phenoxide is a straightforward acid-base reaction, yet the optimization of reaction conditions is crucial for achieving high yields and purity. This guide explores the primary synthetic methodologies, focusing on the direct reaction between calcium hydroxide and phenol in different solvent systems.
Core Synthesis Methodologies
The preparation of calcium phenoxide from calcium hydroxide and phenol can be effectively carried out in both aqueous and non-aqueous (alcoholic) media. The choice of solvent significantly influences the reaction kinetics, temperature control, and workup procedure.
Aqueous Synthesis Method
The most direct method for synthesizing calcium phenoxide involves the reaction of calcium hydroxide and phenol in hot water.[1] This approach is advantageous due to the low cost and low environmental impact of the solvent.
A detailed experimental procedure for the aqueous synthesis of calcium phenoxide is outlined in U.S. Patent 2,275,045A.[2]
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Reaction Setup: In a suitable reaction vessel equipped with a stirrer and heating apparatus, combine 161 parts by weight of calcium hydroxide and 265 parts by weight of phenol.
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Solvent Addition: Add 3000 parts by weight of water to the mixture.
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Reaction Conditions: Heat the mixture to 80°C while continuously agitating. Maintain these conditions for a period of 4 hours to ensure the reaction proceeds to completion.[2]
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Isolation: After the reaction period, the excess, unreacted calcium hydroxide is removed by filtration.[2] The resulting aqueous solution contains the calcium phenoxide.
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Product Recovery: The calcium phenoxide can be isolated by evaporation of the water or used directly as an aqueous solution for subsequent applications.
Alcoholic Medium Synthesis
Synthesis in a monohydric alcohol offers an alternative to the aqueous route. While some historical attempts to react phenols directly with calcium oxide in alcohols like ethanol were reported to be generally unsatisfactory without specific activation steps, this medium can be used effectively under the right conditions.[3] The use of an alcoholic medium can enhance yield and purity.[1]
The following protocol is adapted from a procedure for the reaction of an oil-soluble phenol with calcium oxide in a C3-C6 alkanol, which can be modified for calcium hydroxide.[3] This method involves an "activation" of the calcium source.
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Reaction Setup: Charge the reaction vessel with a monohydric alcohol (e.g., a C3-C6 alkanol) and pulverulent calcium hydroxide. The typical ratio is 2.5-10 pounds of alcohol per pound of calcium hydroxide.
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Activation/Reaction Initiation: Heat the mixture to a temperature between approximately 107°C and 232°C (225°F and 450°F) for a period of at least one hour to facilitate the reaction with the phenol.[3]
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Phenol Addition: Add 0.1 to 1.33 equivalents of the phenol per mole of calcium hydroxide to the mixture.
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Reflux: Reflux the resulting mixture for a period of 1 to 4 hours.[3]
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Solvent Removal: After the reflux period, strip the alcoholic reaction medium from the mixture, typically via distillation.
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Purification: Separate any solid material from the resulting crude product to obtain the calcium phenolate.[3]
Quantitative Data
The yield of calcium phenoxide is highly dependent on the reaction conditions. The following table summarizes quantitative data derived from patent literature, illustrating the impact of the synthetic approach on product conversion.
| Method | Calcium Source | Solvent | Phenol Type | Temperature | Time | Conversion/Yield | Reference |
| Aqueous | Calcium Hydroxide | Water | Phenol | 80°C | 4 hours | Not specified, but implied to be effective for solution preparation. | US2275045A[2] |
| Alcoholic (with activation) | Calcium Oxide | Isoamyl Alcohol | Diamyl phenol | Reflux | 2 hours (activation) + 4 hours (reflux) | 78.6% | US2870134A[3] |
| Alcoholic (without activation) | Calcium Oxide | Isoamyl Alcohol | Diamyl phenol | Reflux | 4 hours | 23.5% | US2870134A[3] |
Product Characterization
The synthesized calcium phenoxide can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for confirming the formation of the phenoxide salt.
Infrared (IR) Spectroscopy:
| Vibrational Mode | Free Phenol (cm⁻¹) | Calcium Phenoxide (cm⁻¹) | Observation |
| C-O Stretching | ~1220-1230 | ~1255-1265 | Up-shift of 25-35 cm⁻¹ indicates increased bond order upon deprotonation.[1] |
| Aromatic C=C Stretching | Envelope | Broadened and slightly down-shifted | Broadening and a slight down-shift are due to electronic withdrawal by the Ca²⁺ metal center.[1] |
A strong band at 1004 cm⁻¹ in the Raman spectrum is attributable to the ring breathing mode, and a Ca-O lattice band can be observed at 413 cm⁻¹.[1]
Visualized Experimental Workflow
The following diagrams illustrate the general experimental workflow for the synthesis of calcium phenoxide and the chemical reaction itself.
Caption: General experimental workflow for calcium phenoxide synthesis.
Caption: Balanced chemical equation for the synthesis.
